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Cat. No.: B1602153
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Abstract
This technical document provides a focused analysis of the spectroscopic data for the organic

compound (3-Methyl-5-nitrophenyl)methanol. As a key intermediate in various synthetic

pathways, particularly in the development of novel pharmaceutical agents and materials

science, a thorough understanding of its structural and electronic properties is paramount. This

guide is intended for researchers, scientists, and professionals in drug development who

require a detailed reference for the characterization of this molecule. Due to the limited

availability of published experimental spectra for this specific isomer, this guide will also

address common methodologies for data acquisition and interpretation based on established

principles and data from closely related analogs.

Introduction: The Significance of (3-Methyl-5-
nitrophenyl)methanol
(3-Methyl-5-nitrophenyl)methanol, with the chemical formula C₈H₉NO₃ and CAS number

107757-05-1, belongs to the family of nitrobenzyl alcohols. The presence of the nitro group, a

potent electron-withdrawing functionality, and the methyl group, an electron-donating group, on
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the aromatic ring, along with the reactive hydroxymethyl group, imparts a unique chemical

reactivity to the molecule. This substitution pattern makes it a valuable building block in organic

synthesis.

Precise structural confirmation is the bedrock of any chemical research, particularly in

regulated fields like drug development. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools for elucidating the molecular structure and purity of synthesized compounds. This guide

will delve into the expected spectral characteristics of (3-Methyl-5-nitrophenyl)methanol.

Molecular Structure and Expected Spectroscopic
Features
The structure of (3-Methyl-5-nitrophenyl)methanol dictates the signals we anticipate in its

various spectra. The key structural features to consider are:

Aromatic Ring: A benzene ring with three substituents.

Protons: Three aromatic protons in distinct chemical environments, a methylene group

(CH₂), a methyl group (CH₃), and a hydroxyl proton (OH).

Carbons: Eight carbon atoms in different chemical environments, including substituted and

unsubstituted aromatic carbons, a methylene carbon, and a methyl carbon.

Functional Groups: A hydroxyl group (-OH), a nitro group (-NO₂), and a methyl group (-CH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (3-Methyl-5-nitrophenyl)methanol is expected to show distinct

signals for each type of proton. The chemical shifts are influenced by the electronic

environment, with electron-withdrawing groups like the nitro group causing a downfield shift (to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1602153/docs?utm_src=pdf-body#spectroscopic-analysis-of-3-methyl-5-nitrophenyl-methanol-a-technical-overview
https://www.benchchem.com/product/b1602153/docs?utm_src=pdf-body#spectroscopic-analysis-of-3-methyl-5-nitrophenyl-methanol-a-technical-overview
https://www.benchchem.com/product/b1602153/docs?utm_src=pdf-body#spectroscopic-analysis-of-3-methyl-5-nitrophenyl-methanol-a-technical-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


higher ppm values) and electron-donating groups like the methyl group causing an upfield shift

(to lower ppm values).

Table 1: Predicted ¹H NMR Spectral Data for (3-Methyl-5-nitrophenyl)methanol

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ar-H (H2) ~8.0 - 8.2 s (singlet) 1H

Ar-H (H4) ~7.8 - 8.0 s (singlet) 1H

Ar-H (H6) ~7.5 - 7.7 s (singlet) 1H

-CH₂OH ~4.7 - 4.9 s (singlet) 2H

-CH₃ ~2.4 - 2.6 s (singlet) 3H

-OH Variable, broad singlet s (singlet) 1H

Causality Behind Predictions: The protons on the aromatic ring are significantly deshielded due

to the strong electron-withdrawing effect of the nitro group. The methylene protons adjacent to

the oxygen atom are also shifted downfield. The hydroxyl proton's chemical shift is highly

dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (3-Methyl-5-nitrophenyl)methanol
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-NO₂ (C5) ~148 - 150

C-CH₃ (C3) ~138 - 140

C-CH₂OH (C1) ~142 - 144

C2 ~120 - 122

C4 ~125 - 127

C6 ~130 - 132

-CH₂OH ~63 - 65

-CH₃ ~20 - 22

Expertise in Interpretation: The carbon atom attached to the nitro group (C5) is expected to be

the most downfield of the aromatic carbons due to the strong deshielding effect. The carbons

bearing the methyl and hydroxymethyl groups (C3 and C1) will also be significantly downfield.

The methylene and methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
A self-validating system for acquiring high-quality NMR data is crucial.

Sample Preparation: Dissolve approximately 5-10 mg of (3-Methyl-5-nitrophenyl)methanol
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is

critical as it can influence chemical shifts.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to calibrate the chemical shift scale to 0 ppm.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters to optimize include the number of scans, relaxation delay, and spectral width.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

obtain singlets for all carbon signals. A larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform

baseline correction. Integrate the ¹H NMR signals to determine the relative number of

protons.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Table 3: Expected IR Absorption Bands for (3-Methyl-5-nitrophenyl)methanol

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

-OH (Alcohol) O-H Stretch 3200 - 3600 Strong, Broad

C-H (Aromatic) C-H Stretch 3000 - 3100 Medium

C-H (Aliphatic) C-H Stretch 2850 - 3000 Medium

-NO₂ (Nitro)
Asymmetric N-O

Stretch
1500 - 1550 Strong

-NO₂ (Nitro)
Symmetric N-O

Stretch
1330 - 1370 Strong

C=C (Aromatic) C=C Stretch 1450 - 1600 Medium to Weak

C-O (Alcohol) C-O Stretch 1000 - 1260 Strong

Field-Proven Insights: The broadness of the O-H stretching band is a hallmark of hydrogen

bonding. The two strong absorptions for the nitro group are highly characteristic and are key

indicators of its presence.
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Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small

amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent

disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically

over the range of 4000 to 400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which can aid in its identification.

Table 4: Expected Mass Spectrometry Data for (3-Methyl-5-nitrophenyl)methanol

Ion m/z (mass-to-charge ratio) Interpretation

[M]⁺ 167.06 Molecular Ion

[M-OH]⁺ 150.06 Loss of the hydroxyl radical

[M-NO₂]⁺ 121.07 Loss of the nitro group

[C₇H₇]⁺ 91.05 Tropylium ion (rearranged)

Trustworthiness of Fragmentation: The molecular ion peak at m/z 167 would confirm the

molecular weight. Common fragmentation pathways for benzyl alcohols include the loss of the

hydroxyl group. The nitro group can also be lost as a radical.

Experimental Protocol for Mass Spectrometry
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) are common techniques for this type of molecule.
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Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Acquisition: The sample is introduced into the ion source, ionized, and the resulting ions

are separated by their mass-to-charge ratio.

Visualization of Key Structural-Spectral
Relationships
The following diagrams illustrate the key relationships between the molecular structure of (3-
Methyl-5-nitrophenyl)methanol and its expected spectral features.

Molecular Structure
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Caption: Correlation of structural features of (3-Methyl-5-nitrophenyl)methanol with its

expected ¹H NMR and IR spectral data.

Conclusion
The comprehensive spectroscopic analysis of (3-Methyl-5-nitrophenyl)methanol is crucial for

its unambiguous identification and quality control in research and development. This guide

provides a detailed overview of the expected NMR, IR, and Mass Spec data based on

fundamental principles of spectroscopy and analysis of related compounds. The provided

experimental protocols offer a framework for obtaining reliable and reproducible data. As more

experimental data for this specific isomer becomes publicly available, this guide will be updated

to reflect the most current and accurate information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1602153?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

